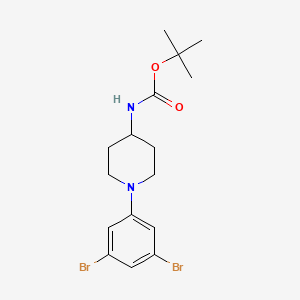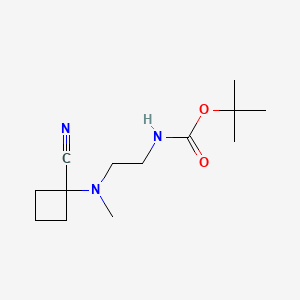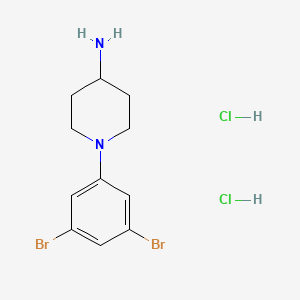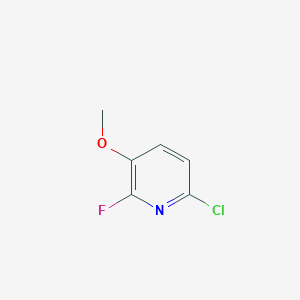![molecular formula C7H15ClN2O2 B8251469 1-[3-(Aminomethyl)-3-(hydroxymethyl)azetidin-1-yl]ethanone hydrochloride](/img/structure/B8251469.png)
1-[3-(Aminomethyl)-3-(hydroxymethyl)azetidin-1-yl]ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Aminomethyl)-3-(hydroxymethyl)azetidin-1-yl]ethanone hydrochloride is a chemical compound with a unique structure that includes an azetidine ring, an aminomethyl group, and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Aminomethyl)-3-(hydroxymethyl)azetidin-1-yl]ethanone hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where a suitable precursor is reacted with formaldehyde.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
化学反応の分析
Types of Reactions
1-[3-(Aminomethyl)-3-(hydroxymethyl)azetidin-1-yl]ethanone hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for nucleophilic substitution include alkyl halides and nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-[3-(Aminomethyl)-3-(hydroxymethyl)azetidin-1-yl]ethanone hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[3-(Aminomethyl)-3-(hydroxymethyl)azetidin-1-yl]ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl and hydroxymethyl groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The azetidine ring may also play a role in the compound’s biological activity by providing a rigid and unique structural framework.
類似化合物との比較
Similar Compounds
1-[3-(Aminomethyl)-3-(hydroxymethyl)azetidin-1-yl]ethanone: Lacks the hydrochloride component.
1-[3-(Aminomethyl)-3-(hydroxymethyl)azetidin-1-yl]propanone: Has a propanone group instead of an ethanone group.
1-[3-(Aminomethyl)-3-(hydroxymethyl)azetidin-1-yl]butanone: Has a butanone group instead of an ethanone group.
Uniqueness
1-[3-(Aminomethyl)-3-(hydroxymethyl)azetidin-1-yl]ethanone hydrochloride is unique due to the presence of the hydrochloride component, which can affect its solubility, stability, and reactivity. The combination of the azetidine ring, aminomethyl group, and hydroxymethyl group also provides a unique structural framework that can lead to distinct chemical and biological properties.
特性
IUPAC Name |
1-[3-(aminomethyl)-3-(hydroxymethyl)azetidin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-6(11)9-3-7(2-8,4-9)5-10;/h10H,2-5,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAJLPJAFXOPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)(CN)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Methyl-1,3-dihydropyrrolo[3,2-b]pyridin-2-one](/img/structure/B8251387.png)
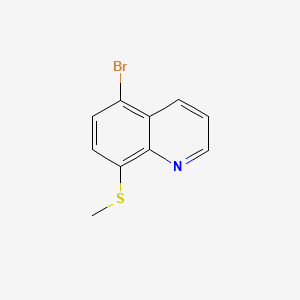

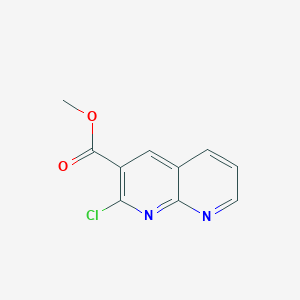

![Dimethyl 2-[[(5-bromopyridin-2-yl)amino]methylidene]propanedioate](/img/structure/B8251425.png)
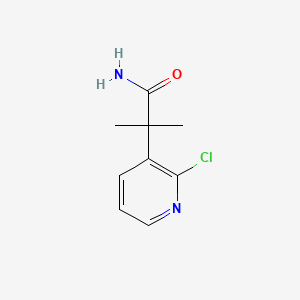

![Tert-butyl 4-[4-(aminomethyl)-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B8251438.png)
